2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-[(3-BENZYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-BENZYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothienopyrimidine core, followed by the introduction of the benzyl group, and finally the attachment of the sulfanyl and acetamide groups. Common reagents used in these steps include various chlorinating agents, reducing agents, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects. This compound could be explored for its activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of 2-[(3-BENZYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothienopyrimidines: Compounds with a similar core structure but different substituents.
Benzyl-substituted compounds: Compounds with a benzyl group attached to various core structures.
Sulfanyl-acetamide compounds: Compounds with a sulfanyl group and an acetamide moiety.
Uniqueness
What sets 2-[(3-BENZYL-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]-N~1~-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE apart is its unique combination of structural features. The presence of the benzyl group, the benzothienopyrimidine core, and the sulfanyl-acetamide moiety gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C26H24ClN3O2S2 |
---|---|
Molecular Weight |
510.1 g/mol |
IUPAC Name |
2-[(3-benzyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O2S2/c1-16-11-12-18(27)13-20(16)28-22(31)15-33-26-29-24-23(19-9-5-6-10-21(19)34-24)25(32)30(26)14-17-7-3-2-4-8-17/h2-4,7-8,11-13H,5-6,9-10,14-15H2,1H3,(H,28,31) |
InChI Key |
LRDMJTFGDUMEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CC=C5 |
Origin of Product |
United States |
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